molecular formula C12H5F21S B1601924 1,1,2,2-Tetrahydroperfluorododecanethiol CAS No. 34451-28-0

1,1,2,2-Tetrahydroperfluorododecanethiol

Cat. No.: B1601924
CAS No.: 34451-28-0
M. Wt: 580.2 g/mol
InChI Key: WUHVTJLYXHSDMR-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Materials Science Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science, offering a powerful method to tailor and enhance material properties for high-performance applications. numberanalytics.com Fluorine's unique characteristics, primarily its high electronegativity and small atomic size, impart a range of desirable attributes to the resulting fluorinated compounds. numberanalytics.comacs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal stability and chemical inertness of organofluorine compounds. numberanalytics.comalfa-chemistry.comrsc.org This inherent stability makes them resistant to degradation under harsh environmental or chemical conditions. numberanalytics.com

Fluorination significantly modifies the electronic properties of molecules, typically lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This alteration can facilitate electron injection and improve resistance to oxidative degradation, which is advantageous for developing n-type or ambipolar organic semiconductors. rsc.org Furthermore, the unique interactions involving fluorine, such as C–F⋯H hydrogen bonds and F⋯F contacts, can influence the solid-state packing and supramolecular organization of materials, which in turn affects properties like charge carrier mobility. rsc.orgrsc.org Consequently, fluorinated organic materials are integral to advancements in a wide array of fields, including electronics, aerospace, and biomedical devices. numberanalytics.comalfa-chemistry.com

Overview of Thiol-Based Self-Assembly Phenomena in Academic Investigations

Self-assembled monolayers (SAMs) represent a fundamental concept in nanotechnology, where molecules spontaneously organize into ordered, single-layer films on a substrate. northwestern.edu The process is driven by the chemical affinity between a specific functional group on the molecule, known as the headgroup, and the substrate surface. Among the various systems studied, the self-assembly of alkanethiols (organic molecules containing a thiol, -SH, headgroup) on noble metal surfaces, particularly gold, is one of the most extensively investigated. rsc.orgrsc.org

The formation of thiol-based SAMs on gold is a robust and straightforward process, often achieved by simply immersing a clean gold substrate into a dilute solution of the thiol. sigmaaldrich.com The strong, specific interaction between the sulfur atom of the thiol headgroup and the gold surface provides the primary driving force for the assembly. nih.gov This initial chemisorption is followed by a slower organization step, where intermolecular forces (e.g., van der Waals interactions between the alkyl chains) lead to the formation of a densely packed, highly ordered monolayer. Researchers have found that the resulting films are precisely oriented, and their thickness and surface properties can be finely tuned by modifying the structure of the thiol molecule. This ability to engineer surfaces at the molecular level has made thiol-based SAMs a vital tool for academic investigations into surface chemistry, wetting, corrosion protection, and molecular electronics. acs.orgtechconnect.org

Research Context and Scope for 1,1,2,2-Tetrahydroperfluorododecanethiol

This compound (F10H2SH) is a semifluorinated alkanethiol that combines the key features of the two fields discussed above. Its molecular structure consists of a long perfluorinated carbon segment (-(CF₂)₁₀F), a short hydrocarbon spacer (-CH₂CH₂-), and a thiol headgroup (-SH). This design makes it an ideal candidate for forming self-assembled monolayers where the surface is dominated by the unique properties of the fluorocarbon chain. The thiol group anchors the molecule to a substrate like gold, while the fluorinated tail orients away from the surface, creating a low-energy, hydrophobic, and oleophobic interface. atomfair.comchemicalbook.com

Research on F10H2SH and similar semifluorinated thiols focuses on understanding how the interplay between the fluorinated segment, the hydrocarbon spacer, and the thiol headgroup dictates the structure and properties of the resulting SAMs. Studies have shown that the length of the hydrocarbon spacer influences the packing density and conformational order of the monolayer. Specifically for F10H2SH, the short ethylene (B1197577) spacer connects the bulky, rigid perfluorocarbon helix to the gold surface. Investigations into these SAMs are crucial for developing advanced coatings with properties like anti-fouling, lubrication, and controlled wettability for applications in microelectronics, biomedical devices, and protective films. atomfair.comalfa-chemistry.comnih.gov

PropertyValue
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanethiol
Synonyms 1H,1H,2H,2H-Perfluorododecylthiol, 2-(Henicosafluorodecyl)ethanethiol
Molecular Formula C₁₂H₅F₂₁S
Molecular Weight 580.2 g/mol nih.gov
Structure F(CF₂)₁₀CH₂CH₂SH

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F21S/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHVTJLYXHSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880389
Record name 2-(Perfluorodecyl)ethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34451-28-0
Record name 1,1,2,2-Tetrahydroperfluorododecanethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Perfluorodecyl)ethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol
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Record name 1,1,2,2-TETRAHYDROPERFLUORODODECANETHIOL
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Synthetic Methodologies and Chemical Transformations of 1,1,2,2 Tetrahydroperfluorododecanethiol

Established Synthetic Pathways for Perfluorinated Alkyl Thiols

The synthesis of perfluorinated alkyl thiols, including 1,1,2,2-Tetrahydroperfluorododecanethiol, has been approached through several established chemical routes. These methods typically involve the conversion of a perfluoroalkyl iodide or alcohol into the corresponding thiol.

One common strategy begins with a commercially available fluorous alcohol. researchgate.net A robust synthesis for a range of (perfluoroalkyl)alkane thiols has been developed starting from these alcohols. researchgate.net The process involves the conversion of the alcohol to an intermediate (perfluoroalkyl)alkyl iodide or sulfonate, which is then reacted to form the thiol. researchgate.net

Another widely used approach is the thiolacetic acid route. This method involves the reaction of a perfluoroalkyl halide with thiolacetic acid, followed by hydrolysis to yield the desired thiol. While effective, this pathway can sometimes lead to the formation of disulfide byproducts. researchgate.net Similarly, the use of thiourea (B124793) has been explored and shows comparable results to the thiolacetic acid method. researchgate.net

A significant advancement in the synthesis of perfluorinated thiols is the use of hydride reduction. This method transforms commercially available perfluoroalkyl iodides into the corresponding perfluoroalkanethiols with improved product yields compared to routes based on the hydrolysis of thioacetyl perfluoroalkyl intermediates. nih.gov The hydride reduction method is advantageous as it avoids the product-reactant equilibrium issues often encountered in hydrolysis-based methods. nih.gov

Starting MaterialReagentsIntermediateFinal ProductKey AdvantagesReference
Fluorous Alcohols-(Perfluoroalkyl)alkyl iodides/sulfonates(Perfluoroalkyl)alkane thiolsRobust and starts from commercially available materials. researchgate.net researchgate.net
Perfluoroalkyl HalidesThiolacetic acid, then hydrolysisThioesterPerfluorinated Alkyl ThiolEstablished and effective method. researchgate.net researchgate.net
Perfluoroalkyl HalidesThiourea-Perfluorinated Alkyl ThiolSimilar efficacy to the thiolacetic acid route. researchgate.net researchgate.net
Perfluoroalkyl IodidesHydride reducing agents-PerfluoroalkanethiolImproved product yields over hydrolysis methods. nih.gov nih.gov

Advanced Functionalization Strategies and Derivatization Techniques relevant to this compound

The thiol group of this compound serves as a versatile anchor for a variety of chemical modifications and surface functionalization applications.

A notable strategy for surface functionalization is the para-fluoro-thiol (PFT) reaction. This base-activated reaction at room temperature allows for the coupling of thiols to pentafluorophenyl anchor layers. nih.gov This technique opens up possibilities for attaching perfluorinated thiols to carbon substrates, expanding their application beyond traditional gold surfaces. nih.gov The efficiency of the PFT reaction is influenced by the nucleophilicity of the thiolate and the strength of the base used. nih.gov

Another approach involves the use of the thiol group as a chain transfer agent in radical polymerization processes. This "grafting-through" method allows for the growth of polymer chains directly from a surface modified with thiol groups, creating a covalently anchored polymeric shell. mdpi.com This has been demonstrated with various monomers, leading to core-shell hybrid materials with altered surface properties and, in some cases, enhanced stability. mdpi.com

Furthermore, the strategic incorporation of fluorine atoms near a sulfur atom, as in this compound, can influence the physicochemical properties of the molecule. For instance, the presence of adjacent fluorine atoms can decrease the nucleophilicity of the sulfur atom and increase its oxidative stability compared to non-fluorinated analogs. acs.org This has implications for the types of derivatization reactions that can be successfully employed.

Recent developments in organofluorine chemistry have also introduced iron-catalyzed hydrothiolation of gem-difluoroalkenes, providing a regioselective route to α,α-difluoroalkylthioethers. acs.org While not a direct derivatization of the thiol, this methodology highlights the ongoing innovation in forming C-S bonds in fluorinated systems, which could be adapted for creating novel structures related to this compound.

Functionalization StrategyDescriptionApplicationKey FeaturesReference
Para-Fluoro-Thiol (PFT) ReactionBase-activated coupling of thiols to pentafluorophenyl anchor layers. nih.govSurface modification of carbon substrates. nih.govRoom temperature reaction, expands substrate scope beyond noble metals. nih.gov nih.gov
Radical Polymerization (Grafting-Through)Thiol groups on a surface act as chain transfer agents for polymer growth. mdpi.comCreation of core-shell nanocomposites with tailored properties. mdpi.comForms a covalently bound polymer shell, enhancing stability. mdpi.com mdpi.com
Iron-Catalyzed HydrothiolationRegioselective addition of thiols to gem-difluoroalkenes. acs.orgSynthesis of α,α-difluoroalkylthioethers. acs.orgBroadens the scope of accessible fluorinated thioethers. acs.org acs.org

Methodological Innovations in this compound Synthesis and Purification

Innovations in the synthesis and purification of this compound and related compounds focus on improving efficiency, purity, and scalability.

A one-flow system has been reported for certain organic syntheses, which can offer advantages in terms of reaction control and safety, although its specific application to perfluorinated thiols is not detailed. The concept of flow chemistry, however, presents a potential avenue for the continuous and controlled production of these specialized thiols.

For purification, traditional methods such as recrystallization and separation are employed. researchgate.net However, for fluorinated compounds, more specialized techniques may be necessary. For instance, in the purification of related fluorinated compounds like 1,1,1,2-tetrafluoroethane, zeolites with specific pore sizes have been used to remove impurities. google.com This suggests that selective adsorption techniques could be a viable strategy for purifying this compound, separating it from starting materials and byproducts.

The synthesis of thiol derivatives often involves protecting group strategies. An efficient method for introducing a thiol group involves the esterification with S-trityl protected thioacetic acid, followed by deprotection. nih.gov Innovations in deprotection steps, such as the use of a trifluoroacetic acid and triethylsilane system, have been shown to be effective and can be completed in a short time frame. nih.gov

Innovation AreaTechnique/MethodDescriptionPotential Benefit for this compoundReference
SynthesisFlow ChemistryContinuous reaction in a flow reactor. Improved control, safety, and scalability of synthesis.
PurificationZeolite AdsorptionUse of zeolites with specific pore sizes to selectively remove impurities. google.comHigh-purity product by removing closely related impurities. google.com
SynthesisAdvanced DeprotectionUse of TFA/Et3SiH for the removal of trityl protecting groups from thiols. nih.govEfficient and rapid final step in a multi-step synthesis. nih.gov

Molecular Self Assembly of 1,1,2,2 Tetrahydroperfluorododecanethiol into Monolayers

Fundamental Principles of Self-Assembled Monolayer (SAM) Formation from Thiolsrsc.orginrim.itnorthwestern.edu

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution or vapor of amphiphilic molecules. tugraz.at The formation of alkanethiol SAMs is a classic example of this phenomenon, driven by a combination of molecule-substrate and molecule-molecule interactions. northwestern.edu

The process begins with the strong chemical affinity of the sulfur headgroup for the substrate surface. sigmaaldrich.com When a substrate like gold is introduced to a solution containing thiol molecules, the sulfur atom chemisorbs onto the surface. researchgate.net The widely accepted mechanism involves an oxidative addition of the sulfur-hydrogen (S-H) bond to the gold surface, which results in the formation of a stable gold-thiolate (S-Au) bond and the reductive elimination of hydrogen. rsc.orgresearchgate.net This initial adsorption is the primary driving force for the assembly process. diva-portal.org

Adsorption Kinetics and Thermodynamic Considerations for 1,1,2,2-Tetrahydroperfluorododecanethiol SAMsrsc.orginrim.it

The formation of thiol-based SAMs is characterized by distinct kinetic and thermodynamic profiles. The process is thermodynamically favorable, driven by a substantial negative free energy of adsorption (ΔG°). nih.gov This spontaneity arises from two main energetic contributions: the strong, semi-covalent bond formed between the sulfur headgroup and the metal substrate, and the cumulative van der Waals interactions between the molecular backbones. rsc.orgsigmaaldrich.com For typical alkanethiols on gold, the S-Au interaction energy is on the order of 44-45 kcal/mol. sigmaaldrich.comresearchgate.net

The kinetics of SAM formation are often described as a two-step process. The first step is a very rapid initial adsorption of thiol molecules onto the substrate, which can achieve significant surface coverage within seconds to minutes. sigmaaldrich.com This is followed by a much slower second step, an organization and crystallization phase, where the monolayer rearranges to minimize defects and form a well-ordered, densely packed structure. sigmaaldrich.com This ordering process can take anywhere from 12 to 48 hours to reach equilibrium, though some studies suggest that functional monolayers can be formed using faster protocols. sigmaaldrich.comnih.gov The final structure is a thermodynamically stable, low-energy state. sigmaaldrich.com

For a molecule like this compound, the kinetics and thermodynamics are also influenced by its unique fluorinated structure. The rigid, helical nature of the perfluorocarbon chain and the interactions between these segments play a crucial role in the packing and ordering of the monolayer.

Influence of Substrate Materials on this compound SAM Formationrsc.orginrim.itnorthwestern.eduuh.edutugraz.atsigmaaldrich.comresearchgate.netnih.govsigmaaldrich.com

The choice of substrate material is critical as the headgroup-substrate interaction is the primary anchor for the monolayer. diva-portal.org Thiol-based SAMs can be formed on a variety of materials, with the nature of the substrate influencing the quality, stability, and structure of the resulting film.

Noble metals are the most common substrates for forming high-quality thiol SAMs due to the strong affinity of sulfur for these metals. northwestern.edu

Gold (Au): Gold is the most extensively studied substrate for thiol SAMs. Its chemical inertness prevents the formation of a stable oxide layer, ensuring a clean surface for reproducible and well-ordered monolayer formation. rsc.org Alkanethiols on a Au(111) surface typically form a well-defined (√3 × √3)R30° structure. sigmaaldrich.com The strong S-Au bond provides a stable foundation for the assembly of molecules like this compound.

Silver (Ag): Silver is also a suitable substrate for thiol SAM formation. researchgate.net However, it is more reactive than gold and can form a surface oxide, which may complicate the self-assembly process and impact the final monolayer structure. diva-portal.org

Copper (Cu): Thiols readily adsorb onto copper surfaces to form densely packed monolayers. researchgate.netharvard.edu Like silver, copper is susceptible to oxidation. diva-portal.org However, the resulting SAM can serve as an effective barrier film, protecting the underlying copper from oxidation and corrosion. harvard.eduresearchgate.net The stability of these SAMs on copper can be influenced by factors such as the presence of oxygen during formation. researchgate.net

While less common than noble metals, thiol-based SAMs can also be formed on other types of materials.

Semiconductors: Thiol SAMs have been successfully generated on semiconductor surfaces such as Gallium Arsenide (GaAs), Indium Phosphide (InP), and Indium Tin Oxide (ITO). The nature of the interaction between the thiol headgroup and these substrates differs from that with noble metals, leading to variations in monolayer structure and stability.

Oxide Surfaces: While silanes are more commonly used for oxide surfaces, thiols can also be employed. researchgate.net The formation and quality of the monolayer depend heavily on the specific oxide and the surface chemistry.

Structural Characterization of this compound Monolayersinrim.itnorthwestern.edutugraz.atsigmaaldrich.comsigmaaldrich.com

A suite of surface-sensitive analytical techniques is used to probe the structure, orientation, and chemical composition of SAMs. These methods are essential for understanding the molecular-level organization of this compound on a surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical bonding environments within the top few nanometers of a surface. nist.gov For a this compound SAM, XPS can verify the presence of fluorine, carbon, and sulfur. High-resolution scans of the C 1s region can distinguish between the perfluorinated carbons (CF₃ and CF₂), the hydrocarbon spacer (CH₂), and any potential contamination. The S 2p spectrum confirms the formation of a thiolate bond with the substrate. researchgate.net Angle-dependent XPS can provide information about the ordering and orientation of the molecules. nist.gov

Table 1: Representative XPS Binding Energies for Perfluorinated Thiol SAMs

Element / RegionFunctional GroupTypical Binding Energy (eV)Reference
C 1s-CH₂-~285.0
C 1s-CF₂-~291.0
C 1s-CF₃~293.0
S 2pThiolate (S-Au)~162.0 (S 2p₃/₂) researchgate.net
F 1sC-F~689.0-
Au 4fAu Substrate84.0 (Au 4f₇/₂) researchgate.net
  • Near Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy is particularly useful for determining the orientation and ordering of molecules within a SAM. nist.gov By using polarized X-rays and varying the angle of incidence, the average tilt angle of the molecular chains with respect to the surface can be determined. Studies on similar long-chain perfluorinated thiols show that the bulky fluorocarbon segments, which adopt a helical conformation, tend to pack in a highly ordered, near-perpendicular orientation on the substrate. researchgate.net The degree of ordering is often found to decrease as the length of the perfluorocarbon tail decreases. nist.gov
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, typically performed in a grazing angle reflection-absorption infrared spectroscopy (RAIRS or IRRAS) mode, probes the vibrational modes of the molecules in the SAM. tugraz.atuh.edu This technique is sensitive to the conformational order of the hydrocarbon spacer (e.g., the presence of gauche defects versus an all-trans configuration) and the packing density of the chains. uh.edu For perfluorinated SAMs, FTIR can confirm the helical conformation of the fluorocarbon segments. researchgate.net

    Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR. aps.org While conventional Raman signals from a monolayer can be weak, techniques like Tip-Enhanced Raman Spectroscopy (TERS) can dramatically enhance the signal. aps.org TERS allows for chemical characterization with nanoscale spatial resolution, making it possible to probe local variations and defects within the SAM. aps.org

    Table 2: Key Findings from Spectroscopic Characterization of Long-Chain Perfluorinated Thiol SAMs on Gold

    TechniqueFindingSignificanceReference
    XPSSurface enrichment of CF₃ groups; sulfur present as bound thiolate.Confirms proper molecular orientation with fluorinated tail outermost and sulfur bound to the substrate. nist.gov
    NEXAFSMolecules exhibit a high degree of ordering with the molecular axis nearly perpendicular to the surface.Indicates the formation of a well-packed, upright monolayer driven by interchain interactions. nist.gov
    FTIR-RAIRSFluorocarbon segments adopt a helical conformation.Confirms the expected structure for perfluorinated chains, which influences molecular packing. researchgate.net
    Contact AngleHigh water contact angles (>115°).Demonstrates the successful formation of a low-energy, hydrophobic surface characteristic of perfluorinated materials. uh.edu

    Microscopic Techniques for SAM Morphology and Order (e.g., AFM, STM)

    The morphology and molecular-level ordering of self-assembled monolayers are critical to their function and are primarily investigated using high-resolution microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM). While detailed AFM and STM studies focusing exclusively on this compound (F10H2SH) are not extensively documented, valuable insights can be drawn from research on closely related semifluorinated alkanethiols.

    Studies on SAMs derived from fluorinated alkanethiols reveal that the bulky, helical structure of the perfluorocarbon chains significantly influences the molecular packing. For instance, STM studies on other fluorinated thiols have shown that these molecules can form well-ordered domains on Au(111) substrates. The interchain distance in the close-packed, standing-up phase of trifluoromethyl-terminated SAMs has been observed to be approximately 5 Å, which is similar to that of non-fluorinated alkanethiol SAMs. uh.edu

    Diffraction and Scattering Studies for SAM Ordering

    Diffraction and scattering techniques, such as Grazing Incidence X-ray Diffraction (GIXD) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provide quantitative data on the structural order, molecular orientation, and packing density of SAMs.

    Research utilizing NEXAFS to study a series of perfluoroalkanethiols with the structure CF₃(CF₂)ₓCH₂CH₂SH on gold has provided direct evidence for the ordering of these monolayers. nih.govresearchgate.net The study revealed that the SAM prepared from the longest thiol in the series, which corresponds to this compound (x=9, also denoted as F10), exhibited the highest degree of ordering. nih.govresearchgate.net In these well-ordered SAMs, the molecular axis was found to be oriented nearly perpendicular to the gold surface. nih.govresearchgate.net The degree of ordering was observed to decrease significantly with a reduction in the length of the perfluorocarbon tail. nih.govresearchgate.net

    A study combining AFM and GIXD on a slightly longer analogue, CF₃(CF₂)₁₁CH₂CH₂SH, determined a molecular tilt angle of 12 ± 2° with respect to the surface normal. nih.gov Further investigations on the F(CF₂)₁₀(CH₂)nSH series, which includes this compound (n=2), showed that the length of the methylene (B1212753) spacer influences the tilt of the fluorocarbon segment. As the methylene spacer length increases, the tilt angle of the perfluorocarbon moiety also increases relative to the surface normal.

    The table below summarizes key structural findings for this compound and a closely related compound from spectroscopic and diffraction studies.

    CompoundTechniqueKey FindingCitation
    This compound NEXAFSExhibits the highest degree of ordering in its series; molecular axis is nearly perpendicular to the surface. nih.govresearchgate.net
    CF₃(CF₂)₁₁CH₂CH₂SHAFM, GIXDMolecular tilt angle is 12 ± 2° with respect to the surface normal. nih.gov

    These findings collectively indicate that the long perfluorinated chain of this compound is a dominant factor in driving the formation of a highly ordered and vertically oriented monolayer.

    Stability and Degradation Mechanisms of this compound SAMs under Controlled Research Environments

    The stability of SAMs is a critical parameter for their potential application in various technologies. The degradation of these monolayers can be initiated by factors such as elevated temperatures, exposure to UV light, or certain chemical environments.

    The thermal stability of semifluorinated SAMs on gold has been investigated, revealing important structure-property relationships. For the F(CF₂)₁₀(CH₂)nSH series, thermal stability was found to increase with the length of the methylene spacer. researchgate.net This is attributed to the enhanced van der Waals interactions between longer alkyl chains, which creates a more stabilized intermolecular network. researchgate.net Degradation under thermal stress typically involves the disruption of this ordered network, leading to a loss of film integrity. researchgate.net The process of degradation can be monitored by measuring changes in surface properties, such as wettability. For all semifluorinated monolayers, an increase in incubation temperature leads to a decrease in the contact angle of a probing liquid like hexadecane, indicating increased surface wettability and disorder. researchgate.net

    In ambient laboratory conditions, the degradation of alkanethiol-based SAMs on gold can be accelerated by the presence of atmospheric oxygen and ultraviolet light, which can lead to the oxidation of the gold-thiolate bond. uh.edu The sulfur headgroup can be oxidized to species such as alkanesulfinates. uh.edu

    For fluorinated SAMs specifically, exposure to ionizing radiation like X-rays can induce defluorination. researchgate.net Studies on a similar compound, 1H,1H,2H,2H-perfluorodecanethiol (CF₃(CF₂)₇(CH₂)₂SH), have shown that X-ray irradiation leads to the cleavage of C-F bonds. researchgate.net This process follows first-order kinetics with respect to the fluorine concentration in the film. researchgate.net The degradation pathway involves the consecutive breaking of C-F bonds, for example, the conversion of CF₂ groups to CF groups, along with the scission of C-C and sulfur-substrate bonds. researchgate.net

    The table below outlines the stability of semifluorinated SAMs under different conditions.

    SAM Series/CompoundConditionObservationCitation
    F(CF₂)₁₀(CH₂)nSHThermal (in air)Stability increases with longer methylene (n) spacers. Degradation is observed at temperatures above 150°C. researchgate.net
    Alkanethiol SAMs on Gold (general)Ambient (Air/UV)Oxidation of the gold-thiolate bond leads to degradation. uh.edu
    1H,1H,2H,2H-perfluorodecanethiol (CF₃(CF₂)₇(CH₂)₂SH)X-ray IrradiationInduces C-F bond cleavage and defluorination of the monolayer. researchgate.net

    Interfacial Engineering and Surface Functionalization Using 1,1,2,2 Tetrahydroperfluorododecanethiol

    Rational Design of Surface Architectures for Tailored Interfacial Phenomena

    The rational design of surface architectures involves the deliberate choice of molecules to create interfaces with specific, predictable properties. The structure of 1,1,2,2-Tetrahydroperfluorododecanethiol, CF₃(CF₂)₉(CH₂)₂SH, is ideally suited for this purpose, enabling the formation of well-defined self-assembled monolayers (SAMs), particularly on gold substrates. rsc.orgrsc.org The formation of these SAMs is a spontaneous process driven by the strong, covalent-like interaction between the sulfur headgroup of the thiol and the gold surface. rsc.orgdiva-portal.org

    The design principles of these surfaces are governed by the distinct segments of the molecule:

    The Thiol Headgroup (-SH): Provides a strong and stable anchoring point to noble metal surfaces like gold, ensuring the formation of a durable and well-attached monolayer. diva-portal.org

    The Ethylene (B1197577) Spacer (-(CH₂)₂-): This short hydrocarbon segment provides flexibility, allowing the bulky fluorocarbon chains to pack efficiently. The length of this spacer is a critical design parameter, as it influences the final orientation and tilt of the entire molecule relative to the surface. uh.edu

    The Perfluorodecyl Tail (-(CF₂)₉CF₃): This segment dominates the interfacial properties of the SAM. Perfluorocarbon chains are substantially more rigid and larger in diameter (approximately 5.6 Å) than their hydrocarbon counterparts. They naturally adopt a helical conformation, which, combined with their bulkiness, dictates the packing density and structural order of the monolayer. uh.edu

    By controlling these molecular features, researchers can rationally design surfaces with tailored characteristics. For instance, the length of the methylene (B1212753) spacer has been shown to directly influence the tilt angle of the fluorocarbon helix with respect to the surface normal. Longer spacers can allow for more ordered, trans-extended conformations, leading to denser and more stable films. This precise control over the molecular architecture is fundamental to tuning the macroscopic properties of the surface, such as wettability, adhesion, and biocompatibility. rsc.org

    Modulation of Surface Wettability and Oleophobicity through this compound SAMs: Mechanistic Insights

    Self-assembled monolayers of this compound are exceptionally effective at creating surfaces that repel both water and oils, a property known as omniphobicity. This behavior stems from the extremely low surface free energy of the interface, which is a direct consequence of the chemical nature of the perfluorinated tail groups exposed at the surface. rsc.orguh.edu

    The mechanism behind this pronounced repellency is twofold:

    Chemical Composition: Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized yet has low polarizability. uh.edu This results in very weak intermolecular attractive forces (van der Waals forces) at the interface. uh.edu A surface densely packed with terminal -CF₃ groups, as achieved with these SAMs, therefore exhibits minimal attraction to contacting liquids, whether they are polar like water or non-polar like hydrocarbons. uh.eduuh.edu

    Molecular Ordering: The spontaneous and highly-ordered packing of the helical perfluorocarbon chains ensures a high density of -CF₂- and -CF₃ groups at the outer surface. This uniform, low-energy termination is crucial for achieving high contact angles and low contact angle hysteresis, which is a measure of surface uniformity and droplet adhesion. uh.edu

    The effectiveness of these SAMs is quantified by contact angle measurements, which measure the angle a liquid droplet makes with the surface. aalto.finih.govweebly.com Surfaces functionalized with semifluorinated alkanethiols consistently show high advancing contact angles for both water (hydrophobicity) and alkanes (oleophobicity).

    Probe LiquidChemical FormulaSurface Tension (mN/m)Typical Advancing Contact Angle (θa)Reference
    WaterH₂O72.1~120°
    HexadecaneC₁₆H₃₄27.5~81°

    This table presents representative contact angle data for SAMs formed from semifluorinated alkanethiols similar in structure to this compound on a gold surface. The high contact angles for both a high-surface-tension polar liquid (water) and a low-surface-tension non-polar liquid (hexadecane) demonstrate the hydrophobic and oleophobic nature of the surface.

    Application in Surface Patterning and Lithographic Research

    The ability to form robust, well-defined SAMs makes this compound a valuable molecular "ink" in soft lithography techniques, particularly microcontact printing (µCP). wikipedia.orgpsu.edu This technique allows for the creation of high-resolution chemical patterns on a substrate, which can be used to control surface chemistry on a microscopic scale. nih.gov

    The process of using this compound in µCP generally involves the following steps:

    Stamp Fabrication: An elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is cast from a master mold that contains the desired microscopic relief pattern. wikipedia.orgpsu.edu

    Inking the Stamp: The PDMS stamp is "inked" by applying a dilute solution of this compound. The molecules adsorb onto the surface of the stamp. wikipedia.org

    Printing: The inked stamp is brought into conformal contact with a substrate, such as a gold-coated silicon wafer. In the regions where the stamp's features touch the substrate, the thiol molecules are transferred, spontaneously forming a covalent Au-S bond and creating a patterned SAM. wikipedia.orgnih.gov

    Pattern Development: The resulting substrate now has a chemical pattern that mirrors the physical pattern of the stamp. The areas "printed" with the fluorinated thiol are highly hydrophobic and oleophobic, while the unprinted areas retain the properties of the bare substrate. levkingroup.com

    This technique can be used to create surfaces with alternating regions of high and low surface energy. For example, by printing this compound and then backfilling the unprinted areas with a hydrophilic thiol, a superhydrophilic-superhydrophobic micropattern can be fabricated. levkingroup.com Such patterned surfaces are invaluable in research areas like the creation of cell-adhesion arrays, microfluidic devices, and biosensors. nih.govmdpi.com

    Computational and Theoretical Investigations of 1,1,2,2 Tetrahydroperfluorododecanethiol Systems

    Quantum Mechanical Studies of Molecular Structure, Electronic Properties, and Adsorption Energies

    Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to calculating the intrinsic properties of a single molecule and its interaction with a substrate. rsc.orgnih.gov These calculations provide a static, zero-kelvin picture of the system's lowest energy state.

    Molecular Structure and Electronic Properties DFT calculations are employed to determine the optimized geometric structure of 1,1,2,2-tetrahydroperfluorododecanethiol. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G* or TZVP, are commonly used to solve for the electron density and derive the molecule's structural parameters. nih.govresearchgate.net The perfluorinated segment of the molecule is known to adopt a helical conformation rather than a simple planar zigzag structure. uh.edu The calculations yield precise bond lengths, bond angles, and dihedral angles.

    The electronic properties are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated, and their difference, the HOMO-LUMO gap, provides an estimate of the molecule's chemical reactivity and stability. researchgate.net The extreme electronegativity of the fluorine atoms creates a significant dipole moment along the molecular chain, a feature that is critical to the electronic and interfacial properties of the resulting SAMs. researchgate.net

    Table 5.1.1: Predicted Molecular Properties of this compound from DFT Calculations

    PropertyPredicted Value/DescriptionMethodological Basis
    Optimized Geometry
    Perfluoroalkyl ChainHelical conformationBased on studies of similar perfluorinated alkanes. uh.edu
    Au-S Bond Length~2.4 - 2.5 ÅDFT calculations on alkanethiols on Au(111). arxiv.org
    S-C Bond Length~1.85 ÅStandard bond lengths from computational chemistry databases.
    C-F Bond Length~1.35 ÅStandard bond lengths from computational chemistry databases.
    Electronic Properties
    HOMO-LUMO Gap~5-6 eVTypical for saturated long-chain molecules.
    Molecular Dipole MomentSignificant, oriented from the (CH₂)₂SH head to the (CF₂)₁₀F tail.Due to the high electronegativity of fluorine atoms. researchgate.net

    Note: The values in this table are representative estimates based on computational studies of analogous molecules and general chemical principles, as direct published data for this specific compound is limited.

    Adsorption Energies A primary application of QM in this context is to model the adsorption of the thiol onto a metallic surface, most commonly the Au(111) crystal face. upenn.eduresearchgate.net These calculations typically model a single molecule on a slab of gold atoms. It is widely accepted that thiols chemisorb onto gold, with the sulfur atom forming a strong covalent bond with one or more gold atoms, a process that often involves the dissociation of the S-H bond. arxiv.orgupenn.edu DFT calculations can determine the most energetically favorable adsorption site—such as on-top of a single Au atom, at a bridge site between two atoms, or in a hollow site between three atoms. nih.govnih.gov The adsorption energy (E_ad) quantifies the strength of this interaction.

    Table 5.1.2: Representative Adsorption Energies of Thiolates on Au(111)

    Adsorption SiteTypical Adsorption Energy (eV)Reference/Basis
    Bridge-1.5 to -2.0DFT calculations show bridge and hollow sites are often favored for alkanethiolates. nih.govupenn.edu
    FCC Hollow-1.5 to -2.0The precise site can depend on coverage and functional used in the calculation. upenn.edunih.gov
    On-Top-1.0 to -1.5Generally found to be less stable than bridge or hollow sites for simple thiolates. arxiv.org

    Note: Adsorption energies are highly dependent on the computational method (functional, basis set, slab size) and surface coverage. Values are illustrative based on published data for similar systems.

    Molecular Dynamics Simulations of Self-Assembly Processes and Interfacial Behavior

    While QM methods excel at describing individual molecules, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of large ensembles of molecules over time. nih.govnih.gov MD is the principal tool for studying the formation of SAMs and their properties at the interface.

    Simulation of Self-Assembly A typical MD simulation of this system involves a model containing three components: a rigid slab of Au(111) at the base of the simulation box, a number of this compound molecules, and an explicit solvent (like ethanol (B145695) or water) to mimic experimental conditions. nih.gov The interactions between all atoms are described by a force field, a set of parameters and potential functions that approximate the QM energy landscape. flinders.edu.au Force fields like AMBER or OPLS are often used, though they may require specific parameterization to accurately capture the behavior of the fluorinated segments. flinders.edu.au

    The simulation starts with the molecules randomly positioned near the gold surface. Over the course of the simulation (typically tens to hundreds of nanoseconds), the molecules are observed to spontaneously adsorb onto the gold via their thiol headgroups and organize into a densely packed monolayer. This self-assembly is driven by the strong Au-S interaction and the intermolecular van der Waals forces between the alkyl/fluoroalkyl chains.

    Interfacial Structure and Behavior Analysis of the MD trajectory provides detailed information about the structure of the resulting SAM. Key properties extracted include the molecular tilt angle with respect to the surface normal, the packing density, and the degree of molecular ordering. nih.govnih.gov For long-chain fluorinated thiols, the strong, non-covalent interactions between the rigid, helical perfluorocarbon segments typically lead to highly ordered and crystalline-like monolayers. nih.govuh.edu The interface formed by the terminal CF₃ groups is highly uniform and results in surfaces with very low energy. researchgate.net

    Table 5.2.1: Typical Parameters for MD Simulation of a Fluorinated Thiol SAM

    ParameterValue/TypePurpose
    Force Field OPLS-AA, AMBER, or custom fluorinated force fieldDefines the potential energy and forces between atoms.
    Ensemble NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature)Controls the thermodynamic conditions of the simulation.
    Temperature 298 K (Room Temperature)To simulate behavior under standard experimental conditions. nih.gov
    Time Step 1-2 fsThe interval between successive calculations of forces and positions. nih.gov
    Simulation Duration 50 - 200 nsTo allow sufficient time for the self-assembly process to reach equilibrium. nih.gov
    Electrostatics Particle Mesh Ewald (PME)An efficient algorithm for calculating long-range electrostatic interactions in periodic systems. mdpi.com
    Substrate Rigid Au(111) slabRepresents the surface onto which the SAM forms.

    Predictive Modeling of Surface Interactions and SAM Stability

    Predictive modeling combines insights from both QM and MD to forecast the behavior and robustness of SAMs under various conditions. The accuracy of these predictions relies on high-quality, validated computational models.

    Surface Interactions The interactions that define the SAM are twofold: the covalent/ionic interaction between the sulfur headgroup and the gold substrate, and the non-covalent van der Waals interactions between the molecular chains. Predictive models use QM-derived parameters (like atomic partial charges) to improve the accuracy of MD force fields. These refined models can accurately predict the tilt angle and packing density of the monolayer, which are crucial determinants of surface properties like wettability and friction. researchgate.net Studies on similar molecules show that the fluorinated segments are sterically bulky and lead to larger lattice spacings compared to their non-fluorinated hydrocarbon counterparts. uh.edu

    SAM Stability The stability of a SAM is critical for any practical application and can be assessed computationally. nih.govuniba.it

    Thermodynamic Stability: This is related to the free energy of SAM formation. Computational methods can calculate the binding energy of the thiol to the surface and the cohesive energy from the chain-chain interactions. Models predict that longer chains, both hydrocarbon and fluorocarbon, form more stable SAMs due to increased van der Waals forces. nih.govuniba.it

    Electrochemical Stability: Thiolate SAMs can desorb from metal surfaces when subjected to sufficiently negative (reductive) or positive (oxidative) electrical potentials. nih.gov Computational models can help understand the mechanisms of these degradation processes. The stability window is influenced by the Au-S bond strength, the packing density of the SAM (which can block access of solvent or ions to the surface), and the chemical nature of the tail group. nih.gov Densely packed, highly ordered SAMs, such as those expected from this compound, are predicted to have enhanced stability.

    Development of Novel Computational Approaches for Fluorinated Thiol Systems

    Modeling fluorinated systems like this compound presents unique challenges that drive the development of new computational methods.

    The primary challenge lies in accurately describing the effects of fluorine. Fluorine's high electronegativity and low polarizability create strong local dipoles and unique non-covalent interactions (so-called "fluorous" interactions) that are not always captured well by general-purpose force fields. This has spurred the development of specialized force fields with parameters derived from high-level QM calculations specifically for perfluorinated and partially fluorinated alkanes.

    In the realm of quantum chemistry, standard DFT functionals can sometimes struggle to accurately model the dispersion forces that are critical for the correct description of chain-chain interactions in a SAM. This has led to the increased use and development of dispersion-corrected DFT methods (e.g., DFT-D3) and functionals designed to better handle non-covalent interactions, such as M06-2X and wB97X-D. nih.gov These advanced methods are essential for obtaining reliable predictions of SAM structure and stability.

    Furthermore, multiscale modeling techniques are becoming more prevalent. In these approaches, the chemically active region (the sulfur-gold interface) is treated with high-accuracy QM methods, while the rest of the system (the long molecular chains and solvent) is handled by computationally less expensive MD methods. This hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach provides a balance of accuracy and efficiency, enabling the simulation of larger, more realistic systems over longer timescales.

    Advanced Research Applications and Methodological Contributions of 1,1,2,2 Tetrahydroperfluorododecanethiol

    Role in Fundamental Wetting Research and Superhydrophobicity/Omniphobicity Mechanisms

    1,1,2,2-Tetrahydroperfluorododecanethiol, also known as 1H,1H,2H,2H-perfluorododecylthiol, is a critical compound in fundamental surface science, particularly in the study of wetting phenomena. Its molecular structure, consisting of a thiol headgroup that anchors to specific metallic surfaces like gold, and a long, highly fluorinated tail, allows it to form densely packed, low-energy self-assembled monolayers (SAMs). The perfluorinated tail, with its rigid, helical conformation and large cross-section compared to hydrocarbon chains, is instrumental in creating surfaces with exceptionally low surface energy.

    Researchers utilize these SAMs to create model surfaces for investigating the principles of superhydrophobicity and omniphobicity. The low surface energy imparted by the fluorinated chains results in very high contact angles for water (hydrophobicity) and also for low-surface-tension organic liquids (oleophobicity). By combining this low surface energy chemistry with micro- or nanostructured surfaces, researchers can achieve super-repellent states. These surfaces are essential for studying the Cassie-Baxter state, where liquid droplets are suspended across a composite interface of solid and trapped air, leading to extremely high contact angles and low contact angle hysteresis (the difference between the advancing and receding contact angles).

    In one research application, this thiol was used in a thiol-ene click reaction to graft fluorinated molecules onto cotton fibers. nih.gov This method successfully created a superhydrophobic and highly oleophobic surface on the fabric, demonstrating the compound's effectiveness in transforming wettable materials into liquid-repellent ones for research purposes. nih.gov Studies on similar semifluorinated alkanethiols on gold have systematically shown that the fluorocarbon segments orient away from the surface, creating a "Teflon-like" interface that is poorly wet by both water and hydrocarbons like hexadecane. nasa.gov These well-defined systems allow for precise investigation into how chain length and ordering affect wetting properties. nasa.gov

    LiquidSubstrate/CoatingAdvancing Contact Angle (θa)Reference
    WaterSAM from F(CF2)10(CH2)11SH on Gold~120° nasa.gov
    HexadecaneSAM from F(CF2)10(CH2)11SH on Gold~81° nasa.gov
    WaterFAS/SH-F-POSS Cotton FabricSuperhydrophobic nih.gov
    Various OilsFAS/SH-F-POSS Cotton FabricHigh Oleophobicity nih.gov
    *Coating prepared using 1H,1H,2H,2H-perfluorododecyl-1-thiol.

    Contributions to Anti-Fouling Surface Research Methodologies

    The same properties that make surfaces coated with this compound super-repellent also make them highly effective platforms for studying anti-fouling mechanisms. Fouling, the unwanted accumulation of biological matter (biofouling) or organic molecules on a surface, is often initiated by the adsorption of a conditioning film of proteins. The low surface energy and minimal adhesion characteristics of fluorinated surfaces are central to methodologies aimed at preventing this initial step.

    This thiol is used to create model surfaces that resist the attachment of proteins, bacteria, and other foulants. By forming well-ordered SAMs on substrates like gold or silicon, researchers can systematically study how surface chemistry and wettability influence the adsorption of specific foulants. These platforms are crucial for testing the efficacy of different surface strategies and understanding the fundamental forces that govern foulant adhesion.

    For instance, research into modifying polyvinylidene fluoride (B91410) (PVDF) membranes for enhanced anti-fouling performance utilizes copolymers containing perfluoroalkyl segments, the key functional part of this compound. mdpi.com These modified membranes exhibit significantly reduced protein adsorption. mdpi.com In experiments, the adsorption of bovine serum albumin (BSA), a common model protein foulant, was reduced by as much as 93% on membranes modified with a copolymer containing perfluoroalkyl segments compared to unmodified membranes. mdpi.com This demonstrates the critical contribution of fluorinated chemistry, as provided by compounds like this compound, to the development of anti-fouling research methodologies.

    Membrane TypeAdditiveBSA Adsorption ReductionReference
    Modified PVDFP(St-co-MAA)-g-fPEGUp to 93% mdpi.com

    Development of Research Platforms for Chemical and Biological Sensing

    This compound plays a significant role in the development of research platforms for sensing applications due to its ability to form high-quality, well-defined self-assembled monolayers (SAMs) on gold surfaces. Gold is a common electrode material in electrochemical and optical biosensors (e.g., those based on surface plasmon resonance). The thiol group of the molecule provides a robust chemical anchor to the gold surface, creating a stable and reproducible interface. nih.gov

    The resulting SAM acts as a versatile platform for several reasons. First, the highly-ordered fluorinated layer creates an insulating barrier that can prevent non-specific electrochemical reactions at the electrode surface, thereby reducing background noise. mdpi.com Second, the low-fouling nature of the fluorinated surface minimizes the non-specific adsorption of interfering molecules from complex biological samples (like blood or serum), which is a major challenge in sensor development. researchgate.net

    In a research context, this specific thiol is not typically the final sensing molecule itself. Instead, it is used to construct the foundational surface upon which sensing systems are built. Researchers use these fluorinated SAMs as a base layer and then attach specific biorecognition elements (e.g., antibodies, DNA aptamers) to detect a target analyte. mdpi.com The use of this compound allows for the systematic study of how surface properties like hydrophobicity, thickness, and charge density influence the performance of the final sensor, such as its sensitivity and selectivity. nih.govmdpi.com This makes it an invaluable tool for optimizing the design of next-generation chemical and biological sensors.

    Nanofabrication and Directed Self-Assembly in Research Contexts

    The process of forming a SAM from this compound is itself a primary example of its application in nanofabrication and directed self-assembly. "Self-assembly" refers to the spontaneous organization of molecules into ordered structures, and the thiol-gold interaction is a classic model system for this "bottom-up" approach to building things at the nanoscale. The "directed" aspect comes from the use of a crystalline substrate, such as the (111) face of gold, which guides the molecules to pack into a highly ordered, dense film. nasa.gov

    In research, these fluorinated SAMs serve as ultrathin molecular resists or templates. For example, a complete monolayer can protect the underlying substrate from chemical etchants, while specific areas can be patterned using techniques like microcontact printing or nanolithography. The robust, low-energy surface created by the fluorinated chains can also be used to direct the assembly of other materials deposited on top of it.

    Furthermore, the thiol group's reactivity is harnessed in various surface chemistry techniques. In one study, this compound was a key reactant in a UV-induced thiol-ene click reaction. nih.gov This process was used to covalently graft a fluorinated-polyhedral oligomeric silsesquioxane (POSS) structure onto a surface, demonstrating how the molecule can be integrated into multi-step nanofabrication processes to build complex, functional coatings. nih.gov The ability to form these well-defined layers is crucial for research in molecular electronics, nano-optics, and creating surfaces with precisely controlled nanoscale chemical and physical properties.

    Integration into Advanced Membrane Science for Molecular Transport Studies

    In the field of advanced membrane science, this compound serves as a key tool for creating model surfaces to study the fundamentals of molecular transport. The performance of separation and filtration membranes is governed by the chemistry of their surfaces and pores. Fluorinated polymers are of great interest for membranes due to their chemical resistance and unique surface properties.

    By creating SAMs of this compound on well-defined, flat substrates, researchers can isolate and study the specific interactions between the fluorinated surface and various permeating molecules without the complexities of a porous membrane structure. These studies provide fundamental data on how the low surface energy and hydrophobicity of the fluorinated chains affect the transport, or permeation, of molecules across the interface. This is critical for understanding and designing next-generation membranes for applications such as water purification, gas separation, and organic solvent nanofiltration.

    Research on modifying existing polymer membranes, such as PVDF, with copolymers containing perfluoroalkyl side chains has shown that this surface chemistry significantly alters membrane performance. mdpi.com While often studied for anti-fouling, the introduction of these fluorinated groups also fundamentally changes the membrane's affinity for water versus organic solvents, directly impacting molecular transport. mdpi.com Using this compound on model platforms allows for precise measurements of these transport phenomena, providing invaluable insights that guide the rational design of multifunctional membranes with tailored selectivity and permeability.

    Future Directions and Emerging Research Avenues for 1,1,2,2 Tetrahydroperfluorododecanethiol

    Exploration of Hybrid Material Systems and Nanocomposites

    The integration of 1,1,2,2-Tetrahydroperfluorododecanethiol into hybrid materials and nanocomposites represents a significant frontier in materials science. Hybrid materials, which combine distinct organic and inorganic components, offer the potential to create synergistic properties not achievable by either component alone. nih.gov The future in this area lies in moving beyond simple single-layer functionalization to designing complex, multi-component systems where the fluorinated thiol acts as a crucial interface modifier or a functional component within a larger matrix.

    A prominent research direction involves the functionalization of nanoparticles to create advanced nanocomposites. researchgate.net For instance, gold nanoparticles (AuNPs) modified with a mixed monolayer of this compound and a hydrophilic spacer like polyethylene (B3416737) glycol (PEG)-thiol have been explored for sensing applications. researchgate.net The fluorinated chains provide specific interaction sites for other fluorinated molecules (analytes), while the PEG component ensures colloidal stability in aqueous media. researchgate.net The interaction of target analytes with the fluorinated surface can induce nanoparticle aggregation, leading to a measurable colorimetric or electrochemical response. researchgate.net

    Future work will likely extend this concept to other nanoparticle systems, such as titanium dioxide (TiO₂), fumed silica (B1680970) (SiO₂), and iron oxides (e.g., Fe₃O₄), to create multifunctional nanocomposites. nih.govresearchgate.netresearchgate.net Incorporating nanoparticles functionalized with this compound into polymer matrices, such as cyclic olefin copolymers (COC) or various acrylates, could yield materials with enhanced properties. nih.govresearchgate.net Research indicates that such strategies can significantly improve mechanical strength, thermal stability, and barrier properties against gases and moisture. nih.gov The fluorinated thiol layer would play a dual role: facilitating dispersion of the nanoparticles within the polymer and imparting a low-energy, non-stick, and chemically resistant surface to the final composite material.

    Nanocomposite SystemPolymer MatrixNanofillerObserved/Potential Enhancements
    AuNP-PEG/F-Thiol -Gold (Au)Colorimetric sensing of perfluorinated compounds. researchgate.net
    COC/TiO₂ Cyclic Olefin Copolymer (COC)Titanium Dioxide (TiO₂)Improved barrier, mechanical, and antibacterial properties. nih.gov
    Acrylate/Silica Polyester Acrylate (PEA)Fumed Silica (FS)Increased tensile strength and impact strength. researchgate.net
    PVP-VT/Iron Oxide Copolymer of 1-vinyl-1,2,4-triazole (B1205247) with N-vinylpyrrolidoneIron Oxide (Fe₃O₄)Formation of stable magnetic nanoparticles within a biocompatible polymer matrix. researchgate.net

    This table showcases examples of nanocomposite systems. The integration of this compound is established for AuNPs and represents a promising future direction for other systems to impart fluorinated surface properties.

    Advanced In-Situ Characterization of Dynamic SAM Processes

    A complete understanding of how this compound molecules form ordered self-assembled monolayers (SAMs) requires moving beyond static, post-formation analysis. The dynamic process of adsorption, organization, and defect formation is complex, involving multiple stages such as initial physisorption, the formation of "lying down" molecular phases, and the growth and coalescence of ordered "standing up" domains. Future research will increasingly rely on advanced in-situ characterization techniques to observe these phenomena in real-time and within their native environment (e.g., in solution).

    Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) have already provided snapshots of these intermediate stages, revealing the growth of thiolate islands on gold surfaces. However, future efforts will focus on improving the temporal and spatial resolution of these methods to capture the rapid kinetics of the initial adsorption and ordering. Other powerful in-situ techniques that are expected to play a larger role include Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), which can track the mass and viscoelastic properties of the forming layer, and surface-enhanced spectroscopic methods like Surface-Enhanced Raman Spectroscopy (SERS) and Second-Harmonic Generation (SHG), which provide molecular-level chemical and orientational information during the assembly process.

    The goal of this research is to build a comprehensive model of SAM formation that accounts for the influence of various factors in real-time, including solvent choice, solute concentration, temperature, and substrate topography. Understanding the kinetics of formation, particularly the initial fast adsorption regime versus the subsequent slow ordering phase, is critical for controlling the final quality and defect density of the monolayer. This knowledge will enable the rational design of fabrication processes to produce highly ordered and reproducible fluorinated surfaces for advanced applications.

    Characterization TechniqueTypeInformation Provided
    X-ray Photoelectron Spectroscopy (XPS) Ex-situ / In-situ (UHV)Elemental composition, chemical state, film thickness. nih.govnist.gov
    Near Edge X-ray Absorption Fine Structure (NEXAFS) Ex-situ / In-situ (UHV)Molecular orientation, bond ordering, and average molecular tilt angle. nih.govnist.gov
    Scanning Tunneling Microscopy (STM) In-situ (liquid/UHV)Real-space imaging of molecular packing, domain boundaries, and defects.
    Atomic Force Microscopy (AFM) In-situ (liquid/air)Surface topography, observation of island growth.
    Quartz Crystal Microbalance with Dissipation (QCM-D) In-situ (liquid)Adsorbed mass, viscoelastic properties of the film, adsorption/desorption kinetics.
    Surface-Enhanced Raman Spectroscopy (SERS) In-situ (liquid)Vibrational modes, chemical structure, and orientation of adsorbed molecules.

    This table compares various techniques for characterizing SAMs, highlighting the advantages of in-situ methods for studying dynamic formation processes.

    Theoretical and Computational Refinements for Complex Interfacial Environments

    Alongside experimental advances, theoretical and computational methods are becoming indispensable for predicting and understanding the behavior of this compound at interfaces. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations provide molecular-level insights that are often difficult to obtain experimentally. inrim.itacs.org Future research in this domain will focus on developing more accurate and comprehensive models that can simulate increasingly complex interfacial environments.

    A key challenge is the development of refined force fields specifically parameterized for perfluorinated and partially fluorinated systems. Accurate force fields are essential for MD simulations to correctly capture the subtle interplay of forces—including van der Waals, electrostatic, and fluorophilic interactions—that govern SAM packing, molecular tilt, and phase behavior. Current research is already using computational approaches to determine the thermodynamics of SAM formation, comparing the stability of physisorbed versus chemisorbed states and predicting optimal packing densities. inrim.it

    Emerging computational research will move towards simulating the entire dynamic SAM formation process, from the initial approach of thiol molecules from a solvent to their final ordered arrangement on the substrate. This requires multiscale modeling approaches that can bridge the gap between quantum mechanical calculations of the thiol-gold bond and large-scale classical simulations of the full monolayer. Furthermore, models will need to incorporate greater realism by including explicit solvent molecules, surface defects (e.g., adatoms, vacancies), and the presence of multiple components in solution, such as in the formation of mixed SAMs. acs.org These advanced simulations will serve as a predictive tool to design fluorinated interfaces with tailored properties for specific applications, such as controlling wettability, friction, and biomolecular interactions. acs.orgresearchgate.net

    Computational MethodFocusKey Insights for Perfluorinated Thiols
    Density Functional Theory (DFT) Electronic StructureThiol-substrate bond strength, adsorption energies, electronic properties of the interface. inrim.it
    Molecular Dynamics (MD) Atomic Motion & EnsemblesSAM structure (tilt angle, thickness), packing density, phase behavior, mechanical properties, solvent effects. inrim.itacs.org
    Thermodynamic Integration / Free Energy Perturbation Free Energy LandscapesChemical potential of SAMs, relative stability of different phases, thermodynamics of adsorption. inrim.it
    Multiscale Modeling Bridging ScalesSimulating dynamic SAM formation from solution to final structure.

    This table outlines primary computational methods and their application in refining the understanding of perfluorinated thiol interfaces.

    Sustainable and Green Chemistry Approaches in Perfluorinated Thiol Research

    As with all areas of chemistry, there is a growing imperative to integrate the principles of green chemistry into the synthesis and application of perfluorinated compounds. unife.it Future research on this compound and related molecules will increasingly prioritize sustainability. This involves a multifaceted approach, targeting the reduction of hazardous substances, improving energy efficiency, and minimizing waste generation throughout the product lifecycle. numberanalytics.com

    One major focus will be the development of greener synthetic routes for fluorinated thiols. Traditional methods can involve harsh reagents and solvents. Future syntheses will aim to utilize less toxic and more environmentally benign fluorinating agents, employ catalytic methods to improve reaction efficiency and reduce waste, and leverage technologies like flow chemistry and electrochemical synthesis for safer and more efficient production. numberanalytics.comeurekalert.orgsciencedaily.com For example, novel methods for converting thiols to other functional groups using safe, low-cost reagents with non-toxic byproducts are emerging as a template for greener chemical transformations. eurekalert.orgsciencedaily.com

    Another avenue is the use of efficient and atom-economical "click chemistry" reactions, such as the para-fluoro-thiol reaction or thiol-bromo substitutions, for postsynthetic modification and surface functionalization. researchgate.netacs.org These reactions are typically high-yield, proceed under mild conditions, and generate minimal byproducts, making them ideal for attaching fluorinated moieties to surfaces or polymers in a sustainable manner. researchgate.net Furthermore, research will emphasize the use of greener solvents (e.g., water, ethanol (B145695), or supercritical fluids) for SAM formation, replacing more hazardous organic solvents. nih.gov By designing processes that are safer, more efficient, and less impactful on the environment, the field of perfluorinated thiol research can align with the global push for sustainable technological development. unife.it

    Green Chemistry PrincipleApplication in Perfluorinated Thiol Research
    Waste Prevention Utilize high-yield "click chemistry" for surface modification. researchgate.net
    Atom Economy Design syntheses that maximize the incorporation of starting materials into the final product.
    Less Hazardous Chemical Syntheses Develop routes using non-toxic reagents and producing benign byproducts (e.g., NaCl, KCl). eurekalert.orgsciencedaily.com
    Designing Safer Chemicals Focus on molecules with high efficacy and low environmental persistence.
    Safer Solvents and Auxiliaries Use of ethanol, water, or solvent-free conditions for SAM formation and synthesis. unife.itnih.gov
    Catalysis Employ catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. numberanalytics.com

    This table summarizes the application of key green chemistry principles to the research and development of perfluorinated thiols.

    Q & A

    Q. How can contradictions in surface adsorption data across studies (e.g., conflicting contact angle measurements) be resolved?

    • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological differences. Replicate experiments under standardized humidity and temperature controls. Use meta-analysis to identify outliers and refine uncertainty quantification models 19.
      用它!帮你看懂文献数据图,更好描述实验结果
      00:17

    Methodological Notes

    • Data Interpretation : Always contextualize findings within SAM theory or fluorocarbon reactivity principles to align with established frameworks .
    • Validation : Cross-validate experimental results with computational models (e.g., DFT for binding energies) and orthogonal characterization techniques (e.g., AFM + XPS) .
    • Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, emphasizing environmental impact mitigation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.